Pentifylline

Beschreibung

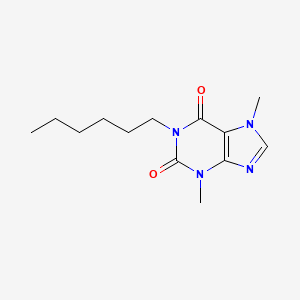

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-hexyl-3,7-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2/c1-4-5-6-7-8-17-12(18)10-11(14-9-15(10)2)16(3)13(17)19/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRWQRJMESRRJJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2057609 | |

| Record name | Pentifylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1028-33-7 | |

| Record name | Pentifylline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1028-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentifylline [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001028337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentifylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13634 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pentifylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentifylline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.584 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTIFYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MBM1C4K26S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pentifylline: A Non-Selective Phosphodiesterase Inhibitor in Cellular Signaling

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Pentifylline, a methylxanthine derivative, is a competitive non-selective phosphodiesterase (PDE) inhibitor. By preventing the degradation of cyclic adenosine monophosphate (cAMP), it elevates intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA) and a cascade of downstream cellular effects.[1] This guide provides a comprehensive technical overview of this compound's role as a PDE inhibitor, its impact on cellular signaling pathways, and methodologies for its investigation. The multifaceted actions of this compound, including its hemorheological, anti-inflammatory, and anti-fibrotic properties, are rooted in its ability to modulate these fundamental signaling processes.[2][3]

Core Mechanism of Action: Phosphodiesterase Inhibition

The primary mechanism of action of this compound is the non-selective inhibition of phosphodiesterases, a superfamily of enzymes responsible for the hydrolysis of cyclic nucleotides, primarily cAMP and cyclic guanosine monophosphate (cGMP). By inhibiting these enzymes, this compound leads to an accumulation of intracellular cAMP.[1][3] This, in turn, activates PKA, a key enzyme that phosphorylates numerous substrate proteins, thereby regulating a wide array of cellular functions.[1]

Quantitative Data: Inhibitory Activity of this compound

The following table summarizes the available quantitative data on the inhibitory activity of this compound against various phosphodiesterase isozymes. It is important to note that the inhibitory concentrations can vary depending on the experimental conditions.

| PDE Isozyme | IC50 (µM) | Species/Tissue | Comments | Reference |

| PDE3 | ~15.8 (at 37°C) | Recombinant Human | - | [4] |

| PDE4A | 306 (Kd) | Sperm-specific | Binding affinity measured by Isothermal Titration Calorimetry. | [5] |

| PDE4D | 71 (Kd) | Sperm-specific | Binding affinity measured by Isothermal Titration Calorimetry. | [5] |

| PDE5 | ~7.70 (at 37°C) | Recombinant Human | IC50 value increased at lower temperatures. | [4] |

| PDE10A | 44 (Kd) | Sperm-specific | Binding affinity measured by Isothermal Titration Calorimetry. | [5] |

Key Cellular Signaling Pathways Modulated by this compound

The elevation of intracellular cAMP by this compound initiates a signaling cascade that extends beyond the direct activation of PKA, influencing several other critical pathways involved in inflammation, cell proliferation, and fibrosis.

cAMP/PKA Signaling Pathway

The canonical pathway activated by this compound is the cAMP/PKA pathway. Increased cAMP levels lead to the activation of PKA, which then phosphorylates downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression.

Caption: this compound inhibits PDEs, leading to cAMP accumulation and PKA activation.

MAPK/ERK Signaling Pathway

This compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. This pathway is crucial for cell proliferation, differentiation, and survival. Evidence suggests that this compound can attenuate the activation of key components of this pathway, such as p42/44 MAPK, which may contribute to its anti-inflammatory and anti-proliferative effects.[6]

Caption: this compound can inhibit the phosphorylation of ERK in the MAPK pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. This compound has been demonstrated to inhibit the activation of NF-κB.[7][8] It can prevent the degradation of IκBα, the inhibitory subunit of NF-κB, thereby blocking the nuclear translocation of the active p65 subunit and subsequent transcription of pro-inflammatory genes.[6]

Caption: this compound inhibits NF-κB activation by preventing IκBα degradation.

TGF-β/Smad Signaling Pathway

Transforming Growth Factor-beta (TGF-β) is a key cytokine involved in fibrosis. This compound has been shown to interfere with the TGF-β signaling pathway. It can inhibit the expression of TGF-β1 and the activation of its downstream effectors, Smad2/3, thereby reducing the synthesis of extracellular matrix proteins like collagen.[9][10]

Caption: this compound inhibits TGF-β1 expression and Smad2/3 activation.

Experimental Protocols

Measurement of Phosphodiesterase Activity

Several methods can be employed to measure the inhibitory effect of this compound on PDE activity.

1. Radioenzymatic Assay (Based on[11])

This classic and highly sensitive method measures the conversion of radiolabeled cAMP or cGMP to their corresponding monophosphates.

-

Principle: [³H]-cAMP or [³H]-cGMP is incubated with a source of PDE (e.g., cell lysate, purified enzyme) in the presence and absence of this compound. The reaction is terminated, and the product, [³H]-5'-AMP or [³H]-5'-GMP, is separated from the unhydrolyzed substrate using anion-exchange chromatography. The radioactivity of the product is then quantified by liquid scintillation counting.

-

Materials:

-

[³H]-cAMP or [³H]-cGMP

-

PDE enzyme source (cell lysate, tissue homogenate, or purified PDE)

-

This compound stock solution

-

Assay buffer (e.g., Tris-HCl with MgCl₂)

-

Snake venom nucleotidase (to convert 5'-AMP/GMP to adenosine/guanosine for separation)

-

Anion-exchange resin (e.g., Dowex)

-

Scintillation cocktail and counter

-

-

Procedure Outline:

-

Prepare reaction mixtures containing assay buffer, PDE source, and varying concentrations of this compound or vehicle control.

-

Initiate the reaction by adding [³H]-cAMP or [³H]-cGMP.

-

Incubate at 37°C for a defined period.

-

Terminate the reaction by boiling or adding a stop solution.

-

Add snake venom nucleotidase and incubate to convert the product.

-

Apply the reaction mixture to the anion-exchange column to separate the product from the substrate.

-

Elute the product and measure radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

2. Fluorescence-Based Assays

These assays offer a non-radioactive alternative and are often amenable to high-throughput screening.

-

Principle: These assays typically use a fluorescently labeled substrate that, upon cleavage by PDE, results in a change in fluorescence intensity or polarization.

-

Commercially available kits often provide a streamlined protocol.

3. Luminescence-Based Assays (e.g., PDE-Glo™)

These assays are highly sensitive and suitable for high-throughput applications.

-

Principle: The remaining cAMP or cGMP after the PDE reaction is used to regulate a subsequent enzymatic reaction that produces light. The amount of light generated is inversely proportional to the PDE activity.

-

Commercially available kits (e.g., from Promega) provide detailed protocols and reagents.

Quantification of Intracellular cAMP and cGMP Levels

1. Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used, sensitive, and relatively simple method for quantifying intracellular cyclic nucleotides.

-

Principle: This is a competitive immunoassay where the cAMP or cGMP in the sample competes with a fixed amount of labeled cAMP or cGMP for binding to a specific antibody. The amount of bound labeled cyclic nucleotide is inversely proportional to the concentration of the cyclic nucleotide in the sample.

-

Materials:

-

Cells or tissues of interest

-

This compound

-

Cell lysis buffer

-

Commercially available cAMP or cGMP ELISA kit (containing coated plates, standards, antibodies, and substrate)

-

Plate reader

-

-

Procedure Outline:

-

Culture cells to the desired confluency.

-

Treat cells with this compound or vehicle control for the desired time.

-

Lyse the cells to release intracellular contents.

-

Perform the ELISA according to the manufacturer's instructions, which typically involves:

-

Adding standards and samples to the antibody-coated wells.

-

Adding the enzyme-labeled cyclic nucleotide.

-

Incubating to allow for competitive binding.

-

Washing to remove unbound reagents.

-

Adding a substrate to generate a colored product.

-

Stopping the reaction and measuring the absorbance using a plate reader.

-

-

Calculate the concentration of cAMP or cGMP in the samples based on the standard curve.

-

2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a highly specific and sensitive method for the absolute quantification of cyclic nucleotides.

-

Principle: Cell lysates are prepared and subjected to liquid chromatography to separate cAMP and cGMP from other cellular components. The separated molecules are then introduced into a mass spectrometer for detection and quantification based on their mass-to-charge ratio.

Experimental Workflow Example

The following diagram illustrates a typical experimental workflow to investigate the effects of this compound on a specific cellular signaling pathway.

Caption: A typical workflow for studying this compound's cellular effects.

Conclusion

This compound's role as a non-selective phosphodiesterase inhibitor provides the foundation for its diverse pharmacological effects. By elevating intracellular cAMP levels, it modulates a network of signaling pathways, including PKA, MAPK/ERK, NF-κB, and TGF-β/Smad. This intricate interplay of signaling events underlies its clinical applications in vascular diseases and its potential in other inflammatory and fibrotic conditions. A thorough understanding of its mechanism of action at the cellular and molecular level, facilitated by the experimental approaches outlined in this guide, is crucial for the continued development and application of this compound and other PDE inhibitors in medicine.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Pentoxifylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Therapeutic potentials of pentoxifylline for treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacodynamic properties for inhibition of cAMP- and cGMP elimination by pentoxifylline remain unaltered in vitro during hypothermia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-based redesigning of pentoxifylline analogs against selective phosphodiesterases to modulate sperm functional competence for assisted reproductive technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition by pentoxifylline of TNF-α-stimulated fractalkine production in vascular smooth muscle cells: evidence for mediation by NF-κB down-regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pentoxifylline inhibits endotoxin-induced NF-kappa B activation and associated production of proinflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pentoxifylline decreases up-regulated nuclear factor kappa B activation and cytokine production in the rat retina following transient ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pentoxifylline inhibits transforming growth factor-beta signaling and renal fibrosis in experimental crescentic glomerulonephritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pentoxifylline attenuates transforming growth factor-beta1-stimulated elastogenesis in human tunica albuginea-derived fibroblasts part 2: Interference in a TGF-beta1/Smad-dependent mechanism and downregulation of AAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Molecular targets of Pentifylline in cancer cell lines

An In-Depth Technical Guide to the Molecular Targets of Pentifylline in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (PTX), a methylxanthine derivative, is a hemorheologic agent traditionally used for peripheral vascular diseases.[1] Emerging evidence has highlighted its potential as an anti-cancer agent, both as a standalone therapy and as a sensitizer for chemotherapy and radiotherapy.[2][3] PTX exerts its anti-neoplastic effects by modulating a variety of molecular targets and signaling pathways within cancer cells, leading to the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[4][5] This technical guide provides a comprehensive overview of the known molecular targets of this compound in cancer cell lines, supported by quantitative data, detailed experimental protocols, and visual diagrams of key signaling pathways.

Core Molecular Targets and Mechanisms of Action

This compound's anti-cancer activity is multifaceted, stemming from its ability to interact with several key cellular pathways.

Phosphodiesterase (PDE) Inhibition

As a methylxanthine derivative, one of the primary mechanisms of this compound is the inhibition of phosphodiesterases (PDEs), enzymes that degrade cyclic adenosine monophosphate (cAMP).[1][6] Inhibition of PDEs leads to an increase in intracellular cAMP levels.[1] This elevation can, in turn, activate various downstream signaling pathways that contribute to anti-tumor effects, although the precise downstream consequences of PDE inhibition in cancer are still being fully elucidated.[1][6]

NF-κB Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers. This compound has been identified as an inhibitor of the NF-κB pathway.[4][7] It can prevent the phosphorylation of the p65 subunit and increase the levels of IκBα, the natural inhibitor of NF-κB.[4] By suppressing NF-κB activity, this compound can downregulate the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, thereby sensitizing cancer cells to apoptosis.[4][7]

References

- 1. Facebook [cancer.gov]

- 2. researchgate.net [researchgate.net]

- 3. Potential Use of Pentoxifylline in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemotherapy with a molecular rational basis, pentoxifylline as a promising antitumor drug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pentoxifylline changes the balance of immune cell population in breast tumor-infiltrating lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effect of pentoxifylline on L-1 sarcoma tumor growth and angiogenesis in Balb/c mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Pentoxifylline: A Technical Guide to its Modulation of TNF-α and Pro-inflammatory Cytokines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentoxifylline (PTX), a methylxanthine derivative traditionally used for peripheral vascular disease, exhibits potent anti-inflammatory and immunomodulatory properties.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms by which pentoxifylline suppresses Tumor Necrosis Factor-alpha (TNF-α) and other pro-inflammatory cytokines. It details the core signaling pathways, summarizes quantitative data from key in vitro and in vivo studies, and outlines the experimental protocols used to generate this data. This document serves as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of pentoxifylline in inflammatory diseases.

Core Mechanism of Action: From PDE Inhibition to Cytokine Suppression

Pentoxifylline's primary anti-inflammatory effect stems from its function as a competitive non-selective phosphodiesterase (PDE) inhibitor.[2][3] This inhibition sets off a cascade of intracellular events that ultimately downregulates the transcription of pro-inflammatory genes.

The central pathway involves the following steps:

-

Phosphodiesterase (PDE) Inhibition : Pentoxifylline inhibits PDE enzymes, which are responsible for degrading cyclic adenosine monophosphate (cAMP).[4][5]

-

Increased Intracellular cAMP : By preventing the degradation of cAMP, pentoxifylline leads to its accumulation within the cell.[5][6]

-

Protein Kinase A (PKA) Activation : Elevated cAMP levels activate Protein Kinase A (PKA), a key enzyme in this signaling pathway.[4][7]

-

Inhibition of NF-κB Pathway : Activated PKA interferes with the Nuclear Factor-kappa B (NF-κB) signaling pathway. It is proposed that PKA inhibits the ubiquitination process that targets IκB (inhibitor of kappa B) for degradation.[4] This prevents the release and nuclear translocation of the p50/p65 NF-κB complex.[4][8]

-

Suppression of Gene Transcription : With NF-κB translocation to the nucleus blocked, the transcription of genes encoding for pro-inflammatory cytokines, including TNF-α, Interleukin-1 (IL-1), and Interleukin-6 (IL-6), is significantly reduced.[4][9]

Pentoxifylline also exhibits other related activities, such as antagonizing adenosine 2A receptors and modulating other signaling pathways which contribute to its overall anti-inflammatory profile.[5][10][11]

Quantitative Data on Cytokine Suppression

The inhibitory effect of pentoxifylline on TNF-α and other pro-inflammatory cytokines has been quantified across numerous studies. The following tables summarize these findings.

Table 1: In Vitro Studies

| Cell Type | Stimulant | PTX Concentration | Cytokine | % Inhibition / Reduction | Reference |

| Human Alveolar Macrophages | Lipopolysaccharide (LPS) | 1 mM | TNF-α | ~98% | [12] |

| Human Alveolar Macrophages | Lipopolysaccharide (LPS) | 0.1 mM | TNF-α | ~91% | [12] |

| Human Peripheral Blood Monocytes | Titanium Particles (107/mL) | Oral Dose (400mg, 5x/day) | TNF-α | Significant Reduction | [1] |

| Human Peripheral Blood Monocytes | Titanium Particles (106/mL) | Oral Dose (400mg, 5x/day) | TNF-α | Significant Reduction | [1] |

| RAW264.7 Macrophages | LPS/IFN-γ | 0.5 mg/mL | TNF-α, IL-1β | Significant Inhibition | [9] |

| Rat Vascular Smooth Muscle Cells | TNF-α (1-50 ng/mL) | 0.1 - 1 mg/mL | Fractalkine | Dose-dependent Decrease | [8] |

Table 2: In Vivo Animal Studies

| Animal Model | Condition | PTX Dosage | Cytokine / Marker | Outcome | Reference |

| Rat | Crescentic Glomerulonephritis | Not Specified | TNF-α mRNA | Significantly Suppressed | [13] |

| Rat | Crescentic Glomerulonephritis | Not Specified | Macrophage/T-cell Infiltration | Significantly Inhibited | [13] |

| Rat | Endotoxin (LPS) Injection | Not Specified | Serum TNF-α | Abolished LPS-induced rise (~98% reduction) | [14] |

| Rat | Endotoxin (LPS) Injection | Not Specified | Serum IL-1β | ~44% reduction vs LPS alone | [14] |

| Rat | Normothermic Ischemia-Reperfusion | 50 mg/kg IV | Liver TNF-α mRNA | Inhibited | [15] |

| Rat | Normothermic Ischemia-Reperfusion | 50 mg/kg IV | Serum TNF-α | Significantly Decreased | [15] |

Table 3: Human Clinical Studies

| Patient Group | Condition | PTX Dosage | Cytokine / Marker | Outcome | Reference |

| Open-Heart Surgery Patients (n=15) | Cardiopulmonary Bypass | 500 mg/L in prime solution | IL-6, IL-8, TNF-α | Statistically significant reduction post-pump (P<0.005) | [16] |

| COVID-19 with Cytokine Storm (n=30) | COVID-19 | 400 mg oral TID | CRP, IL-6 | Favorable impact on biomarkers | [17] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols derived from the cited literature.

In Vitro Inhibition of TNF-α in Human Macrophages

-

Objective : To determine the dose-dependent effect of pentoxifylline on TNF-α production by human alveolar macrophages (AM) and peripheral blood monocytes (PBM) stimulated with LPS.[12]

-

Cell Isolation and Culture :

-

PBMs were isolated from heparinized venous blood from healthy, non-smoking volunteers using a standard Ficoll-Hypaque density gradient centrifugation.

-

AMs were obtained by bronchoalveolar lavage.

-

Cells were washed, counted, and resuspended in RPMI 1640 medium supplemented with antibiotics and fetal calf serum.

-

Cells were plated in 96-well microtiter plates and allowed to adhere for 2 hours. Non-adherent cells were removed by washing.

-

-

Experimental Treatment :

-

Adherent cells were pre-incubated with various concentrations of pentoxifylline (e.g., 0.1 mM, 1 mM) for a specified period.

-

Cells were then stimulated with an optimal concentration of lipopolysaccharide (LPS) to induce TNF-α production.

-

Control groups included cells with no treatment, cells with LPS only, and cells with pentoxifylline only.

-

Cultures were incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

-

Cytokine Measurement :

-

After incubation, cell culture supernatants were collected and centrifuged to remove cellular debris.

-

TNF-α concentration in the supernatants was quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Absorbance was read on a microplate reader, and concentrations were calculated against a standard curve.

-

In Vivo Assessment in a Rat Model of Glomerulonephritis

-

Objective : To examine the effect of pentoxifylline on renal TNF-α expression and kidney injury in a rat model of anti-glomerular basement membrane (GBM) crescentic glomerulonephritis.[13]

-

Animal Model Induction :

-

Male Wistar rats were immunized with rabbit IgG in complete Freund's adjuvant.

-

Several days later, nephritis was induced by a single intravenous injection of anti-rat GBM serum.

-

-

Treatment Protocol :

-

Rats were divided into groups: a control group receiving a vehicle and a treatment group receiving pentoxifylline.

-

Treatment was administered daily, starting either at the time of nephritis induction (preventive) or after the establishment of nephritis (therapeutic).

-

-

Sample Collection and Analysis :

-

24-hour urine samples were collected at various time points to measure protein excretion.

-

At the end of the experiment, rats were euthanized, and kidneys were harvested.

-

One portion of the kidney was fixed in formalin for histological analysis (e.g., H&E and PAS staining) to assess glomerular crescent formation and tissue damage.

-

Another portion was snap-frozen in liquid nitrogen for RNA extraction.

-

-

Gene Expression Analysis :

-

Total RNA was extracted from the renal cortex.

-

The expression of TNF-α and other relevant genes (e.g., ICAM-1, MCP-1) was quantified using Reverse Transcription Polymerase Chain Reaction (RT-PCR) or quantitative PCR (qPCR).

-

Conclusion

Pentoxifylline consistently demonstrates a significant suppressive effect on TNF-α and other key pro-inflammatory cytokines across a range of pre-clinical and clinical settings.[13][16][18] Its well-defined mechanism of action, centered on the inhibition of phosphodiesterase and subsequent modulation of the cAMP-PKA-NF-κB signaling axis, provides a strong rationale for its anti-inflammatory properties. The quantitative data presented herein highlights its potency in reducing cytokine production in response to various inflammatory stimuli. For drug development professionals and researchers, pentoxifylline represents a valuable tool and a potential therapeutic candidate for a variety of inflammatory and autoimmune disorders where TNF-α plays a critical pathogenic role.[18][19] Further investigation is warranted to fully elucidate its therapeutic applications and optimize dosing strategies for specific disease contexts.

References

- 1. Oral pentoxifylline inhibits release of tumor necrosis factor-alpha from human peripheral blood monocytes : a potential treatment for aseptic loosening of total joint components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pentoxifylline - Wikipedia [en.wikipedia.org]

- 3. Pentoxifylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A raising dawn of pentoxifylline in management of inflammatory disorders in Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of pentoxifylline on the phagocytic activity, cAMP levels, and superoxide anion production by monocytes and polymorphonuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

- 8. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 9. Pentoxifylline Can Reduce the Inflammation Caused by LPS after Inhibiting Autophagy in RAW264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pentoxifylline as a Potential Adjuvant Therapy for COVID-19: Impeding the Burden of the Cytokine Storm [mdpi.com]

- 12. Pentoxifylline inhibits TNF-alpha production from human alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pentoxifylline suppresses renal tumour necrosis factor-alpha and ameliorates experimental crescentic glomerulonephritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of TNF-alpha production by pentoxifylline does not prevent endotoxin-induced decrease in serum IGF-I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pentoxifylline inhibits liver expression of tumor necrosis factor alpha mRNA following normothermic ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The inhibition of pro-inflammatory cytokines with pentoxifylline in the cardiopulmunary bypass lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Inhibition of endogenous TNF formation by pentoxifylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Hypothesis: Pentoxifylline is a potential cytokine modulator therapeutic in COVID‐19 patients - PMC [pmc.ncbi.nlm.nih.gov]

The Influence of Pentoxifylline on Hemorheological Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentoxifylline, a methylxanthine derivative, has long been recognized for its therapeutic effects in disorders associated with impaired blood flow. Its clinical efficacy is largely attributed to its hemorheological properties, which lead to a reduction in blood viscosity and an improvement in microcirculatory perfusion. This technical guide provides an in-depth analysis of the core hemorheological effects of Pentoxifylline, including its impact on blood viscosity, erythrocyte deformability, platelet aggregation, and plasma fibrinogen levels. Detailed experimental protocols for key hemorheological assays are presented, alongside a quantitative summary of clinical findings. Furthermore, the underlying molecular mechanisms are elucidated through signaling pathway and experimental workflow diagrams, offering a comprehensive resource for researchers and professionals in drug development.

Introduction

Impaired blood rheology is a critical pathophysiological factor in a multitude of vascular diseases. Increased blood viscosity, reduced erythrocyte deformability, enhanced platelet aggregation, and elevated plasma fibrinogen levels can all contribute to compromised blood flow, leading to tissue hypoxia and organ dysfunction. Pentoxifylline has been utilized as a hemorheological agent to counteract these abnormalities.[1] This guide aims to provide a detailed technical overview of the hemorheological properties of Pentoxifylline, supported by quantitative data, experimental methodologies, and mechanistic insights.

Quantitative Effects of Pentoxifylline on Hemorheological Parameters

The following tables summarize the quantitative effects of Pentoxifylline on key hemorheological parameters as reported in various clinical studies.

Table 1: Effect of Pentoxifylline on Whole Blood Viscosity

| Patient Population | Pentoxifylline Dose | Treatment Duration | Shear Rate (s⁻¹) | Baseline Viscosity (mPa·s or cP) | Post-Treatment Viscosity (mPa·s or cP) | Percentage Change | Reference |

| Critically ill patients undergoing transfusion | 1.5 mg/kg/h (IV) | 80 minutes | 10 | N/A | N/A | 26 ± 15% increase (vs. 49 ± 14% in placebo) | [2] |

| Critically ill patients undergoing transfusion | 1.5 mg/kg/h (IV) | 80 minutes | 50 | N/A | N/A | 23 ± 11% increase (vs. 39 ± 12% in placebo) | [2] |

| Critically ill patients undergoing transfusion | 1.5 mg/kg/h (IV) | 80 minutes | 100 | N/A | N/A | 22 ± 11% increase (vs. 35 ± 12% in placebo) | [2] |

| Patients with intermittent claudication | Not Specified | 1 and 2 months | Not Specified | N/A | Decreased at 1 and 2 months | Not Quantified | [3] |

| Acute ischemic stroke patients | 1200 mg/day (5 days), then 400 mg twice daily (23 days) | 30 days | Not Specified | 6.46 Poise (median) | Tendency to decrease | Not Quantified | [4] |

| Young adults with cyanotic congenital heart disease | 20 mg/kg/day | 12 weeks | Various | N/A | Decreased | Not Quantified | [5] |

Table 2: Effect of Pentoxifylline on Erythrocyte Deformability

| Patient Population | Pentoxifylline Dose | Treatment Duration | Method | Parameter Measured | Result | Reference |

| Patients with peripheral occlusive arterial disease | 400 mg, 4 times daily | 6 weeks | Standard filtration technique | Filtration rates | Significant increase | [6] |

| Healthy volunteers | 400 mg (single dose) | 2 hours | Filtration | Filterability of RBCs | Significantly increased at 25°C and 18°C | [7] |

| Patients with chronic occlusive arteriosclerosis | 200-1200 mg (single oral doses) | 6 hours | Filtration | Red cell filterability | Statistically significant dose-response increases | [8] |

| Patients with arteriosclerosis or diabetic vasculopathy | 800 mg oral + 300 mg IV twice daily | ~16 days | Filtration | Whole blood erythrocyte filtration time | Reduced by a mean of 8% | [9] |

| Healthy humans | Not Specified | 9 days | Atomic force microscopy | Elastic modulus of red blood cells | Decreased by 30%-40% | [10] |

Table 3: Effect of Pentoxifylline on Platelet Aggregation

| Study Type | Pentoxifylline Concentration/Dose | Agonist | Result | Reference |

| In vitro | Various concentrations | ADP, Epinephrine | Dose-dependent inhibition, particularly with epinephrine | [11][12] |

| In vivo (monkeys) | 6-24 mg/kg (IV) | ADP, Serotonin | Powerful inhibitor | [13] |

| Ex vivo (patients with occlusive arterial disease) | 800 mg/day | Not Specified | Distinct reduction | [7] |

| In vitro (human whole blood) | Not Specified | Not Specified | Inhibits platelet aggregation | [14][15] |

Table 4: Effect of Pentoxifylline on Plasma Fibrinogen

| Patient Population | Pentoxifylline Dose | Treatment Duration | Baseline Fibrinogen | Post-Treatment Fibrinogen | Result | Reference |

| Patients with Stage II PVD | 1200 mg/day | 90 days | Not Specified | Not Specified | Mean decrease of 0.21 g/L in responders | [2] |

| Patients with arteritis | Not Specified | Not Specified | Not Specified | Not Specified | Confirmed decrease | [3] |

| Healthy volunteers | 200 mg, 3 times a day | 3 months | Not Specified | Not Specified | Significant reduction | [16] |

| Patients with occlusive arterial disease | 800 mg/day | 3 months | Not Specified | Not Specified | Distinct reduction | [7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of Pentoxifylline's hemorheological properties.

Measurement of Whole Blood and Plasma Viscosity

Principle: Blood viscosity is the measure of the blood's resistance to flow. It is determined by factors such as hematocrit, plasma viscosity, red blood cell deformability, and aggregation. A cone/plate viscometer is commonly used for these measurements at various shear rates to simulate different conditions within the circulatory system.

Protocol:

-

Sample Collection: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).

-

Sample Preparation:

-

For whole blood viscosity, gently mix the blood sample by inversion before measurement.

-

For plasma viscosity, centrifuge the whole blood sample at 2500 x g for 15 minutes to separate the plasma. Carefully collect the supernatant (plasma) for analysis.

-

-

Instrumentation: Use a cone/plate viscometer calibrated according to the manufacturer's instructions.

-

Measurement:

-

Pipette the required volume of the sample (whole blood or plasma) onto the plate of the viscometer.

-

Lower the cone into the sample.

-

Perform measurements at a controlled temperature (typically 37°C) across a range of shear rates (e.g., 10, 50, 100 s⁻¹).[2]

-

Record the viscosity values in millipascal-seconds (mPa·s) or centipoise (cP).

-

Assessment of Erythrocyte Deformability by Filtration

Principle: Erythrocyte deformability, or flexibility, is crucial for red blood cells to pass through narrow capillaries. The filtration method assesses this property by measuring the rate at which a suspension of red blood cells passes through a membrane with micropores (e.g., polycarbonate filters with 3 or 5 µm pores).[17][18][19][20][21] A higher filtration rate indicates better deformability.

Protocol:

-

Sample Preparation:

-

Isolate red blood cells (RBCs) from whole blood by centrifugation and removal of plasma and buffy coat.

-

Wash the RBCs multiple times with a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

Resuspend the washed RBCs in the buffer to a specific hematocrit (e.g., 10%).

-

-

Filtration Apparatus:

-

Use a filtration device equipped with a polycarbonate membrane filter (e.g., Nuclepore) with a defined pore size (typically 3-5 µm).

-

The system is often driven by a constant flow rate using a syringe pump or by a constant pressure.

-

-

Measurement:

-

Pass the RBC suspension through the filter.

-

Continuously monitor the pressure change across the filter or the time it takes for a specific volume to pass through.

-

The filtration index can be calculated based on the initial flow rate of the RBC suspension compared to the buffer alone.[6]

-

-

Data Analysis: An increase in the filtration rate or a decrease in the filtration time/pressure for a given volume indicates an improvement in erythrocyte deformability.

Evaluation of Platelet Aggregation by Light Transmission Aggregometry (Born's Method)

Principle: Light Transmission Aggregometry (LTA), pioneered by Born, is the gold standard for assessing platelet function.[11][12][22][23][24] It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets clump together, the turbidity of the PRP decreases, allowing more light to pass through.

Protocol:

-

Sample Preparation:

-

Collect whole blood into tubes containing 3.2% or 3.8% sodium citrate.

-

Prepare Platelet-Rich Plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature.

-

Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes. The PPP is used to set the 100% aggregation baseline.

-

-

Instrumentation: Use a light transmission aggregometer.

-

Measurement:

-

Pipette a specific volume of PRP into a cuvette with a magnetic stir bar and place it in the aggregometer at 37°C.

-

Set the baseline (0% aggregation) with the PRP and the 100% aggregation with the PPP.

-

Add a platelet agonist, such as Adenosine Diphosphate (ADP) or Epinephrine, to the PRP to induce aggregation.[11][12]

-

Record the change in light transmission over time (typically 5-10 minutes).

-

-

Data Analysis: The percentage of aggregation is determined by the extent of the change in light transmission. The results can be expressed as the maximum percentage of aggregation or the slope of the aggregation curve.

Signaling Pathways and Experimental Workflows

The hemorheological effects of Pentoxifylline are mediated through complex intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these mechanisms and the workflows of the key experimental protocols.

Caption: Pentoxifylline's core mechanism of action.

Caption: Experimental workflows for hemorheological assays.

Conclusion

Pentoxifylline exerts a multifaceted beneficial effect on hemorheological properties. Through its action as a phosphodiesterase inhibitor and its influence on erythrocyte metabolism, it leads to a reduction in blood viscosity by improving red blood cell deformability, inhibiting platelet aggregation, and lowering plasma fibrinogen levels. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development in the field of hemorheology and vascular medicine. A thorough understanding of these mechanisms and methodologies is paramount for the effective application and future exploration of Pentoxifylline and other hemorheologically active compounds.

References

- 1. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. [Fibrinogen and pentoxifylline. Results of a French cooperative exploratory study of stage II arteritis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of pentoxifylline administration on blood viscosity and leukocyte cytoskeletal function in patients with intermittent claudication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selected Benefits of Pentoxifylline in Acute Ischemic Stroke Management: Consideration of Risk Factors | Atlantis Press [atlantis-press.com]

- 5. Time-resolved characterization of cAMP/PKA-dependent signaling reveals that platelet inhibition is a concerted process involving multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. The effect of pentoxifylline on filterability of normal red blood cells and their adhesiveness to cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dose-response effects of pentoxifylline on erythrocyte filterability: clinical and animal model studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Platelet signaling: a complex interplay between inhibitory and activatory networks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Relating the blood-thinning effect of pentoxifylline to the reduction in the elastic modulus of human red blood cells: an in vivo study - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 11. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of pentoxifylline on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Study of platelet aggregation in vivo. III. Effect of pentoxifylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Antiplatelet effect of pentoxifylline in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Studies on red cell flexibility in spherocytosis using a polycarbonate membrane filtration method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A simple filtration system for red blood cell depletion and volume reduction in routine processing of human umbilical cord blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The potential effect of leukocyte filtration methods on erythrocyte-derived microvesicles: One step forward - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Practical aerobic membrane filtration blood culture technique: development of procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. unimedizin-mainz.de [unimedizin-mainz.de]

- 23. journals.viamedica.pl [journals.viamedica.pl]

- 24. tandfonline.com [tandfonline.com]

Pentifylline's Role in Modulating Intracellular cAMP and cGMP Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentifylline, a methylxanthine derivative, exerts its pharmacological effects primarily through the modulation of intracellular cyclic nucleotide signaling pathways. As a non-selective phosphodiesterase (PDE) inhibitor, this compound elevates the intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) by preventing their degradation. This guide provides an in-depth technical overview of this compound's mechanism of action, focusing on its impact on cAMP and cGMP levels. It includes a compilation of quantitative data from key studies, detailed experimental methodologies for assessing its effects, and visual representations of the involved signaling pathways and experimental workflows.

Core Mechanism of Action: Phosphodiesterase Inhibition

This compound's primary mechanism of action is the competitive, non-selective inhibition of multiple phosphodiesterase (PDE) isoenzymes.[1] PDEs are a superfamily of enzymes responsible for the hydrolysis and subsequent inactivation of cAMP and cGMP. By inhibiting these enzymes, this compound leads to an accumulation of intracellular cAMP and cGMP, thereby potentiating their downstream signaling cascades.

The inhibition of different PDE isoforms contributes to the diverse pharmacological effects of this compound. Notably, it has been shown to inhibit PDE1, PDE2, PDE3, PDE4, PDE5, and PDE7.[1] The modulation of these specific isoforms impacts various cell types, including vascular smooth muscle cells, endothelial cells, and erythrocytes, leading to effects such as vasodilation, improved blood rheology, and anti-inflammatory actions.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data from studies investigating the effects of this compound on PDE activity and cyclic nucleotide levels.

Table 1: Inhibition of Phosphodiesterase Activity by this compound

| Enzyme/Tissue | Species | Effect | This compound Concentration/Dose | Reference |

| cAMP-Phosphodiesterase | Rat | Up to 27% dose-dependent inhibition | 5, 10, 15, 20 mg/kg body weight | [2] |

| Phosphodiesterase 3 (PDE3) | Human | IC50: Not specified in abstract | Varied | [3] |

| Phosphodiesterase 5 (PDE5) | Human | IC50: 7.70 µM ± 0.265 µM (at 37°C) | Varied | [3] |

| Phosphodiesterase 5 (PDE5) | Human | IC50: 39.4 µM ± 10.9 µM (at 20°C) | Varied | [3] |

Table 2: Effect of this compound on Intracellular Cyclic Nucleotide Levels

| Cell Type | Species | Cyclic Nucleotide | Effect | This compound Concentration | Reference |

| Vascular Smooth Muscle Cells | Rat | cAMP | Dose-dependent increase | Not specified in abstract | [4] |

| Vascular Smooth Muscle Cells | Rat | cGMP | No significant change | Not specified in abstract | [4] |

Signaling Pathways Modulated by this compound

This compound's inhibition of PDEs leads to the activation of protein kinase A (PKA) and protein kinase G (PKG) through elevated cAMP and cGMP levels, respectively. These kinases then phosphorylate various downstream targets, resulting in a cascade of cellular responses.

cAMP Signaling Pathway

The elevation of intracellular cAMP by this compound activates PKA, which plays a crucial role in vasodilation, inhibition of platelet aggregation, and modulation of inflammatory responses.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition cAMP-phosphodiesterase in the rat heart by pentoxifylline--a new xanthine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacodynamic properties for inhibition of cAMP- and cGMP elimination by pentoxifylline remain unaltered in vitro during hypothermia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pentoxifylline inhibits PDGF-induced proliferation of and TGF-beta-stimulated collagen synthesis by vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Neuroprotective Effects of Pentifylline in Preclinical Models: A Technical Guide

Introduction: Pentifylline, a methylxanthine derivative, is recognized primarily as a nonselective phosphodiesterase (PDE) inhibitor. By preventing the breakdown of cyclic adenosine monophosphate (cAMP), this compound modulates various intracellular signaling pathways.[1][2] Emerging preclinical evidence highlights its potential as a neuroprotective agent, largely attributed to its potent anti-inflammatory and anti-apoptotic properties.[3][4] This technical guide provides an in-depth overview of the neuroprotective effects of this compound observed in key preclinical models of neurodegenerative diseases and ischemic injury, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms and experimental application.

Core Mechanism of Action: Anti-inflammatory and Neurotrophic Support

The neuroprotective effects of this compound are believed to stem from a multi-faceted mechanism of action. A primary pathway involves the inhibition of phosphodiesterase, which leads to an increase in intracellular cAMP levels.[2] This elevation in cAMP signaling is associated with neuroplasticity and protection.[2] A significant consequence of this is the potent suppression of tumor necrosis factor-alpha (TNF-α) gene transcription and production, a key pro-inflammatory cytokine implicated in the pathology of several neurodegenerative conditions.[1][4] By attenuating TNF-α, this compound mitigates downstream inflammatory cascades, including the reduction of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) immunoreactivity.[1][4] Furthermore, this compound has been shown to modulate apoptotic pathways by up-regulating anti-apoptotic proteins like Bcl-2 and down-regulating pro-apoptotic proteins such as BAX and caspase-3.[3] Recent studies also suggest it can modulate the PTEN/TrkB/BDNF signaling pathway, further supporting neuronal survival and function.

Caption: Proposed neuroprotective signaling pathways of this compound.

Preclinical Model: Parkinson's Disease (6-OHDA Model)

This compound has demonstrated significant neuroprotective activity in the 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease, a model that recapitulates the degeneration of dopaminergic neurons seen in the human condition.[1][4] Studies show that this compound treatment can attenuate behavioral deficits, preserve dopamine levels, and reduce neuroinflammation.[1][3][4]

Data Presentation: Parkinson's Disease

| Preclinical Model | Animal Species | This compound Dose & Administration | Key Outcome Measures | Quantitative Results | Citation |

| Unilateral 6-OHDA Lesion | Male Wistar Rats | 10, 25, and 50 mg/kg; Intraperitoneal (i.p.); Daily for 15 days | Apomorphine-Induced Rotations | Attenuated circling behavior vs. untreated 6-OHDA group. | [1][2] |

| Unilateral 6-OHDA Lesion | Male Wistar Rats | 10, 25, and 50 mg/kg; i.p.; Daily for 15 days | Locomotor Activity (Open Field) | Partially reversed the decrease in locomotor activity. (p=0.0110 for 25 mg/kg, p=0.0008 for 50 mg/kg vs. 6-OHDA). | [1] |

| Unilateral 6-OHDA Lesion | Male Wistar Rats | 50 mg/kg; i.p.; Daily for 15 days | Striatal Dopamine (DA) Content | Partially reversed the decrease in DA levels. | [1][4] |

| Unilateral 6-OHDA Lesion | Male Wistar Rats | 10, 25, and 50 mg/kg; i.p.; Daily for 15 days | Neuronal Viability (Fluoro-Jade) | Attenuated neuron degeneration in the striatum. | [2] |

| Unilateral 6-OHDA Lesion | Male Wistar Rats | 10, 25, and 50 mg/kg; i.p.; Daily for 15 days | Inflammatory Markers (OX-42, TNF-α, COX-2, iNOS) | Attenuated the intense immunoreactivity observed in the untreated 6-OHDA group. | [1][4] |

Experimental Protocol: 6-OHDA Model

-

Animal Model: Male Wistar rats (200–250 g) are used.[1]

-

Surgical Procedure (6-OHDA Lesioning):

-

Treatment Groups: Animals are typically divided into:

-

Drug Administration:

-

Treatments commence 24 hours post-surgery and continue daily for a specified period (e.g., 15 days).[1]

-

-

Behavioral Testing (Day 15):

-

Apomorphine-Induced Rotations: Animals are administered apomorphine, and contralateral rotations are counted for a set duration to quantify the extent of dopaminergic lesion.

-

Open Field Test: Locomotor activity and exploratory behavior (e.g., number of crossings, rearing movements) are measured over a 5-minute period.[1]

-

Forced Swimming Test: Immobility time is recorded to assess depressive-like behavior.[1]

-

-

Euthanasia and Tissue Processing (Day 16):

Preclinical Model: Alzheimer's Disease (Copper Sulphate-Induced Model)

In a chemically-induced rat model of Alzheimer's disease (AD) using copper sulphate, this compound, particularly in combination with the standard AD therapy Donepezil, has shown promise in mitigating key pathological features of the disease.[3][5]

Data Presentation: Alzheimer's Disease

| Preclinical Model | Animal Species | This compound Dose & Administration | Key Outcome Measures | Quantitative Results | Citation |

| Copper Sulphate (CuSO₄)-Induced AD | Adult Male Wistar Rats | 50 mg/kg; Oral; Daily for 45 days | Brain TNF-α | Significantly increased in the CuSO₄ group; treatment with PTX (alone or with Donepezil) significantly decreased levels. | [3][5] |

| Copper Sulphate (CuSO₄)-Induced AD | Adult Male Wistar Rats | 50 mg/kg; Oral; Daily for 45 days | Brain BACE1, p-tau, Clusterin (CLU) | Significantly increased in the CuSO₄ group; combination treatment (PTX + Donepezil) showed a remarkable decrease vs. individual treatments (P < 0.001). | [5] |

| Copper Sulphate (CuSO₄)-Induced AD | Adult Male Wistar Rats | 50 mg/kg; Oral; Daily for 45 days | Brain Acetylcholinesterase (AChE) & Malondialdehyde (MDA) | Significantly increased in the CuSO₄ group; PTX treatment significantly decreased levels. | [3] |

| Copper Sulphate (CuSO₄)-Induced AD | Adult Male Wistar Rats | 50 mg/kg; Oral; Daily for 45 days | Brain Bcl-2 (Anti-apoptotic) | Significantly decreased in the CuSO₄ group; PTX treatment significantly increased levels. | [3] |

| Copper Sulphate (CuSO₄)-Induced AD | Adult Male Wistar Rats | 50 mg/kg; Oral; Daily for 45 days | Brain Caspase-9 & Bax (Pro-apoptotic) | Significantly increased in the CuSO₄ group; PTX treatment significantly decreased levels. | [3] |

Experimental Protocol: Copper Sulphate-Induced AD Model

-

Animal Model: Adult male Wistar rats (140-160 g) are used.[5]

-

AD Induction: Experimental AD is induced by administering CuSO₄ in drinking water for a specified duration.

-

Treatment Groups:

-

Normal Control (NC)

-

Untreated AD (CuSO₄ only)

-

AD + Donepezil (DON)

-

AD + this compound (PTX)

-

AD + DON + PTX[5]

-

-

Drug Administration: Treatments (e.g., PTX at 50 mg/kg) are administered orally, concurrently with or following the induction period.[3]

-

Euthanasia and Tissue Analysis:

-

Following the treatment period, animals are euthanized.

-

Brain tissues (hippocampus and cortex) are collected.

-

Homogenates are prepared for biochemical analysis of AD biomarkers (AChE, BACE1, p-tau, CLU), inflammatory markers (TNF-α), oxidative stress markers (MDA, TAC), and apoptotic markers (Caspase-9, Bax, Bcl-2).[3][5]

-

Preclinical Model: Ischemic Stroke (Transient Global Ischemia)

This compound has been investigated for its neuroprotective effects following cerebral ischemia. In a rat model of transient global brain ischemia, which mimics the effects of cardiac arrest, this compound administration demonstrated a protective effect on neuronal survival and cognitive function.[6]

Data Presentation: Ischemic Stroke

| Preclinical Model | Animal Species | This compound Dose & Administration | Key Outcome Measures | Quantitative Results | Citation |

| Transient Global Brain Ischemia (Bilateral Common Carotid Artery Occlusion) | Male Wistar Rats | 200 mg/kg; Intraperitoneal (i.p.); 1 hr before and 3 hr after ischemia | Spatial Memory (Morris Water Maze) | Significantly improved hippocampal-dependent memory and cognitive spatial abilities compared to vehicle-treated animals. | [6][7] |

| Transient Global Brain Ischemia | Male Wistar Rats | 200 mg/kg; i.p.; 1 hr before and 3 hr after ischemia | Neuronal Survival (Nissl Staining) | No significant difference in the number of pyramidal cells in the CA1 region between the PTX-treated and control groups, indicating protection. | [6] |

Experimental Protocol: Transient Global Brain Ischemia

-

Animal Model: Male Wistar rats are used.[6]

-

Surgical Procedure (Ischemia Induction):

-

Animals are anesthetized.

-

Global cerebral ischemia is induced by the bilateral occlusion of the common carotid arteries for a defined period, followed by reperfusion.[6]

-

-

Treatment Groups:

-

Control

-

Sham-operated

-

Vehicle-treated (Ischemia + Saline)

-

PTX-treated (Ischemia + this compound)[6]

-

-

Drug Administration: this compound (e.g., 200 mg/kg, i.p.) is administered at set times relative to the ischemic event (e.g., 1 hour before and 3 hours after ischemia).[6]

-

Behavioral Testing:

-

Morris Water Maze: Following a recovery period, spatial learning and memory are assessed. This test measures the animal's ability to find a hidden platform in a pool of water, a task dependent on hippocampal function.[6]

-

-

Histological Analysis:

-

After behavioral testing, animals are sacrificed, and brains are sectioned.

-

Nissl staining is performed to assess the morphology and survival of neurons, particularly in vulnerable regions like the hippocampal CA1 pyramidal cell layer.[6]

-

Caption: A generalized workflow for preclinical neuroprotection studies.

Conclusion

The preclinical data strongly support the neuroprotective potential of this compound across various models of neurological disorders. Its primary mechanism, centered on the inhibition of phosphodiesterase and subsequent suppression of the pro-inflammatory cytokine TNF-α, effectively mitigates neuroinflammation and related cellular damage.[1][6] The consistent positive outcomes in models of Parkinson's disease, Alzheimer's disease, and ischemic stroke highlight its promise as a therapeutic agent.[1][5][6] The detailed protocols and quantitative data presented here provide a foundation for researchers and drug development professionals to design further investigations into the clinical utility of this compound for treating complex neurodegenerative and ischemic conditions.

References

- 1. Propentofylline: glial modulation, neuroprotection, and alleviation of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pentoxifylline Neuroprotective Effects Are Possibly Related to Its Anti-Inflammatory and TNF-Alpha Inhibitory Properties, in the 6-OHDA Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pentoxifylline as Add-On Treatment to Donepezil in Copper Sulphate-Induced Alzheimer's Disease-Like Neurodegeneration in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pentoxifylline Neuroprotective Effects Are Possibly Related to Its Anti-Inflammatory and TNF-Alpha Inhibitory Properties, in the 6-OHDA Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pentoxifylline as Add-On Treatment to Donepezil in Copper Sulphate-Induced Alzheimer’s Disease-Like Neurodegeneration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of Pentoxifylline on Ischemia- induced Brain Damage and Spatial Memory Impairment in Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Pentoxifylline In Vitro Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro applications of pentoxifylline (PTX), a methylxanthine derivative with a broad range of biological activities. This document details its mechanism of action, provides established protocols for cell culture experiments, and summarizes effective dosages for various cell types and experimental models, including cancer, inflammation, and fibrosis.

Mechanism of Action

Pentoxifylline's multifaceted mechanism of action is primarily attributed to its role as a non-selective phosphodiesterase (PDE) inhibitor.[1][2] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA).[1][3] This cascade interferes with several key signaling pathways:

-

Anti-inflammatory Effects: Pentoxifylline is well-documented to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6.[4][5][6] This is largely achieved through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[5][6][7] PTX prevents the degradation of IκBα, the inhibitory subunit of NF-κB, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to initiate pro-inflammatory gene transcription.[5][7]

-

Anti-fibrotic Properties: In models of fibrosis, pentoxifylline has been shown to attenuate the pro-fibrotic effects of transforming growth factor-beta (TGF-β1).[7][8][9] It can interfere with the Smad signaling pathway, which is downstream of the TGF-β1 receptor, leading to a reduction in the expression of extracellular matrix proteins like collagen.[7][8]

-

Anti-cancer Activities: Pentoxifylline has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines.[5][10][11] It can sensitize cancer cells to chemotherapeutic agents and radiation.[1][5][12] The mechanisms are thought to involve the modulation of signaling pathways that control cell cycle and apoptosis, including the MAPK/ERK and Akt pathways.[10]

Quantitative Data Summary

The effective concentration of pentoxifylline in vitro can vary significantly depending on the cell type, experimental duration, and the specific biological process being investigated. The following tables summarize reported effective concentrations and IC50 values.

Table 1: Effective Concentrations of Pentoxifylline in In Vitro Models

| Application Area | Cell Type(s) | Effective Concentration Range | Observed Effects | Reference(s) |

| Oncology | Human bladder cancer cells | 0.4–1.0 mM | Increased cytotoxicity of thiotepa | [1] |

| Human cervical cancer (CaSki) | 1 mM | Inhibition of TNF-α/TGF-β1-induced EMT | [7] | |

| Non-small cell lung cancer (NCI-H460, A549) | 1 mM | Decreased expression of P-gp, CHI3L1, and STAT3 | [10] | |

| Human head and neck squamous cell carcinoma | 2.0 mM | Radiosensitization | [12] | |

| Inflammation | Vascular smooth muscle cells (VSMCs) | 0.1–1 mg/mL | Decreased TNF-α-stimulated fractalkine expression | [2] |

| THP-1 derived macrophages, Jurkat T-cells | Not specified | Restored T-cell viability in co-culture | [4][13] | |

| RAW 264.7 macrophages | 10 µg/mL | Varied effects on protein expression | [14][15] | |

| Fibrosis | Human tunica albuginea-derived fibroblasts | 0.01–100 µM | Attenuation of TGF-β1-stimulated elastogenesis | [9] |

Table 2: IC50 Values of Pentoxifylline

| Cell Line/Target | IC50 Value | Assay Conditions | Reference(s) |

| Human recombinant PDE4 subtypes | >100 µM | Enzyme activity assay | [16] |

| Note: Specific IC50 values for cytotoxicity in many cancer cell lines are not consistently reported in the provided search results, as pentoxifylline is often studied for its chemo-sensitizing or modulatory effects at non-cytotoxic concentrations. |

Experimental Protocols

The following are generalized protocols for in vitro studies using pentoxifylline. It is crucial to optimize these protocols for specific cell lines and experimental questions.

Protocol 1: In Vitro Anti-inflammatory Assay in Macrophages

Objective: To evaluate the effect of pentoxifylline on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Pentoxifylline (stock solution prepared in sterile PBS or DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate Buffered Saline (PBS)

-

96-well cell culture plates

-

ELISA kit for TNF-α or IL-6

-

MTT or other viability assay kit

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Pentoxifylline Pre-treatment: Prepare serial dilutions of pentoxifylline in culture medium. Remove the old medium from the wells and add 100 µL of the pentoxifylline-containing medium to the respective wells. A vehicle control (medium with the same concentration of PBS or DMSO as the highest PTX concentration) should be included. Incubate for 1-2 hours.

-

LPS Stimulation: Prepare a 2x stock solution of LPS (e.g., 200 ng/mL) in culture medium. Add 100 µL of the LPS solution to each well (final concentration 100 ng/mL), except for the unstimulated control wells.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.

-

Cytokine Quantification: Measure the concentration of TNF-α or IL-6 in the supernatants using an ELISA kit according to the manufacturer's instructions.

-

Cell Viability Assay: After collecting the supernatant, assess cell viability using an MTT assay to ensure that the observed effects are not due to cytotoxicity.

Protocol 2: In Vitro Anti-cancer Chemosensitization Assay

Objective: To determine if pentoxifylline can enhance the cytotoxic effect of a chemotherapeutic agent (e.g., thiotepa) on cancer cells.

Materials:

-

Human bladder cancer cell line (e.g., T24)

-

RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

-

Pentoxifylline

-

Thiotepa (or other chemotherapeutic agent)

-

96-well cell culture plates

-

MTT or other cytotoxicity assay kit

Procedure:

-

Cell Seeding: Seed T24 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Chemotherapeutic Treatment: Treat the cells with various concentrations of thiotepa for a defined period (e.g., 2 hours). Include an untreated control.

-

Pentoxifylline Post-treatment: After the chemotherapeutic treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh medium containing various concentrations of pentoxifylline (e.g., 0.4 mM, 0.8 mM, 1.0 mM).[1]

-

Incubation: Incubate the cells for an additional 48-72 hours.

-

Cytotoxicity Assessment: Perform an MTT assay to determine the percentage of cell viability in each treatment group compared to the untreated control.

-

Data Analysis: Calculate the IC50 of the chemotherapeutic agent in the presence and absence of pentoxifylline to determine the sensitizing effect.

Protocol 3: In Vitro Anti-fibrosis Assay in Fibroblasts

Objective: To assess the ability of pentoxifylline to inhibit TGF-β1-induced collagen production in fibroblasts.

Materials:

-

Human dermal fibroblasts or a fibroblast cell line (e.g., NIH/3T3)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Pentoxifylline

-

Recombinant human TGF-β1

-

Sirius Red/Fast Green collagen staining kit or a hydroxyproline assay kit

-

24-well cell culture plates

Procedure:

-

Cell Seeding: Seed fibroblasts in a 24-well plate and grow to near confluence.

-

Serum Starvation: To synchronize the cells, replace the growth medium with serum-free medium and incubate for 24 hours.

-

Treatment: Treat the cells with pentoxifylline at various concentrations for 1-2 hours before stimulating with TGF-β1 (e.g., 5 ng/mL). Include appropriate controls (untreated, PTX alone, TGF-β1 alone).

-

Incubation: Incubate the cells for 48-72 hours to allow for collagen production and deposition.

-

Collagen Quantification:

-

For Sirius Red/Fast Green Staining: Fix the cells, stain according to the manufacturer's protocol, and elute the dyes to quantify collagen and total protein content.

-

For Hydroxyproline Assay: Hydrolyze the cell layer and measure the hydroxyproline content, which is indicative of collagen levels.

-

-

Data Analysis: Normalize the collagen content to the total protein content or cell number to determine the specific effect of pentoxifylline on collagen production.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by pentoxifylline and a general experimental workflow for its in vitro evaluation.

Caption: Pentoxifylline's primary mechanism and downstream effects.

Caption: General workflow for in vitro studies with pentoxifylline.

Caption: Pentoxifylline's inhibition of the NF-κB signaling pathway.

References

- 1. In vivo and in vitro enhanced antitumor effects by pentoxifylline in human cancer cells treated with thiotepa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition by pentoxifylline of TNF-α-stimulated fractalkine production in vascular smooth muscle cells: evidence for mediation by NF-κB down-regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacodynamic properties for inhibition of cAMP- and cGMP elimination by pentoxifylline remain unaltered in vitro during hypothermia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Pentoxifylline Inhibits TNF-α/TGF-β1-Induced Epithelial-Mesenchymal Transition via Suppressing the NF-κB Pathway and SERPINE1 Expression in CaSki Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. karger.com [karger.com]

- 9. Pentoxifylline Attenuates Transforming Growth Factor-β1-Stimulated Collagen Deposition and Elastogenesis in Human Tunica Albuginea-Derived Fibroblasts Part 1: Impact on Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oaepublish.com [oaepublish.com]

- 11. Chemotherapy with a molecular rational basis, pentoxifylline as a promising antitumor drug - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The biological effect of pentoxifylline on the survival of human head and neck cancer cells treated with continuous low and high dose-rate irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. biorxiv.org [biorxiv.org]

- 15. Pentoxifylline-induced protein expression change in RAW 264.7 cells as determined by immunoprecipitation-based high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols for the Administration of Pentifylline in Mouse Models of Sepsis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Pentifylline (also known as Pentoxifylline or PTX), a methylxanthine derivative, in preclinical mouse models of sepsis. The protocols detailed below, alongside the summarized data and pathway visualizations, are intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound in sepsis.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound administration in mouse models of sepsis and related inflammatory conditions. It is important to note that experimental conditions, such as the sepsis induction method and the this compound dosage, vary between studies.

Table 1: Effect of this compound on Survival Rates in Mouse Models of Sepsis

| Sepsis Model | Mouse Strain | This compound Dose | Administration Route & Timing | Control Group Survival Rate | This compound Group Survival Rate | Reference |

| Endotoxin Shock | Normal Mice | 50 mg/kg | Not Specified, up to 4h post-endotoxin | 50% | 90% | [1] |

| Endotoxin Shock | LPS-hypersensitized & D-galactosamine-sensitized mice | 50 mg/kg | Not Specified, up to 4h post-endotoxin | 20% | 90% | [1] |

| Staphylococcal Infection | Neonatal Mice | 15 mg/kg | Subcutaneous, daily from 2 days before to 4 days after infection | 30% | 73% | [2] |

| Septic Shock (unspecified model) | Not Specified | Not Specified | Not Specified | 23% | 77% (with thalidomide) | [3] |

Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels

| Sepsis Model | Sample Type | This compound Treatment | Key Findings | Reference |

| Endotoxin Shock (LPS-treated, D-galactosamine-sensitized mice) | Serum | 50 mg/kg | Inhibited the appearance of TNF-α. | [1] |

| LPS-stimulated macrophages | Supernatants | Not Specified | Inhibited the appearance of TNF-α. | [1] |

| Sepsis (Human ex-vivo whole blood) | Whole Blood | 10⁻³ M | Nearly complete inhibition of TNF-α production. Suppressive activity on IL-6 secretion. | [4] |

| Non-alcoholic fatty liver (Human) | Serum | 20 mg/kg/day for 6 months | Significantly decreased IL-8 and TNF-α levels. No significant effect on IL-1β and IL-6. | [5] |

Experimental Protocols

The following are detailed protocols for inducing sepsis in mice using the Cecal Ligation and Puncture (CLP) model and for the subsequent administration of this compound.

Cecal Ligation and Puncture (CLP) Mouse Model of Sepsis

This protocol is a widely used and clinically relevant model for inducing polymicrobial sepsis.[6]

Materials:

-

C57BL/6 mice (8-12 weeks old)

-

Anesthetic: Ketamine/Xylazine cocktail or Isoflurane

-

Surgical instruments (scissors, forceps)

-

Suture material (e.g., 3-0 silk)

-

Needle (e.g., 21-25 gauge)

-

70% ethanol and povidone-iodine for disinfection

-

Sterile saline for resuscitation

-

Warming pad

Procedure:

-

Anesthesia: Anesthetize the mouse using an approved institutional protocol. Confirm proper anesthetic depth by lack of response to a toe pinch.

-

Surgical Preparation: Shave the abdomen and disinfect the surgical area with povidone-iodine followed by 70% ethanol.

-

Laparotomy: Make a 1-2 cm midline incision through the skin and the abdominal wall to expose the peritoneal cavity.

-

Cecum Exteriorization: Gently locate and exteriorize the cecum. Be careful to avoid damaging the blood supply.

-

Ligation: Ligate the cecum distal to the ileocecal valve with a 3-0 silk suture. The location of the ligation determines the severity of sepsis; a more distal ligation results in milder sepsis.

-